3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane is an organic compound that features a cyclopropyl group attached to an oxolane ring via a chloromethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane typically involves the reaction of cyclopropylmethyl chloride with oxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻) are employed under basic conditions.
Major Products Formed
Oxidation: Oxolane derivatives with additional oxygen functionalities.
Reduction: 3-{[1-(Methyl)cyclopropyl]methyl}oxolane.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The cyclopropyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane
- 3-{[1-(Hydroxymethyl)cyclopropyl]methyl}oxolane
- 3-{[1-(Methoxymethyl)cyclopropyl]methyl}oxolane
Uniqueness
3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C9H15ClO |
---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
3-[[1-(chloromethyl)cyclopropyl]methyl]oxolane |
InChI |
InChI=1S/C9H15ClO/c10-7-9(2-3-9)5-8-1-4-11-6-8/h8H,1-7H2 |
InChI Key |
NWZVUBFHXXPGBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CC2(CC2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.